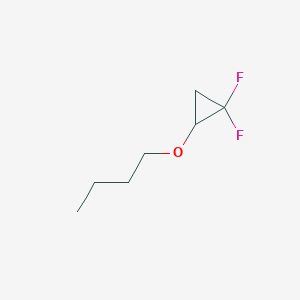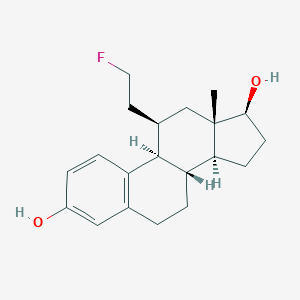
11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-diol, also known as 2-Fluoroestradiol (2-FE), is a synthetic estrogen compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential use in treating various diseases.
Wirkmechanismus
11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol binds to estrogen receptors in a similar manner to natural estradiol, leading to the activation of various signaling pathways. However, due to its structural modifications, 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has a higher binding affinity for estrogen receptors, leading to a more potent effect.
Biochemische Und Physiologische Effekte
11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has been shown to have similar effects to natural estradiol, including the stimulation of cell growth and proliferation in estrogen receptor-positive breast cancer cells. However, 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has also been shown to have bone-building effects, making it a potential treatment for osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol in lab experiments include its high binding affinity for estrogen receptors, making it a potent tool for studying estrogen-related diseases. Additionally, its bone-building effects make it a useful tool for studying osteoporosis. However, the limitations include its synthetic nature, which may limit its use in certain experiments.
Zukünftige Richtungen
For the study of 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol include its potential use in the treatment of breast cancer and osteoporosis. Additionally, further studies are needed to determine its safety and efficacy in humans. Furthermore, its potential use in other estrogen-related disorders, such as endometriosis and uterine fibroids, should also be explored.
Conclusion:
In conclusion, 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol is a synthetic estrogen compound that has gained significant attention in recent years due to its potential applications in scientific research. Its high binding affinity for estrogen receptors and bone-building effects make it a useful tool for studying estrogen-related diseases. Further studies are needed to determine its safety and efficacy in humans and its potential use in the treatment of other estrogen-related disorders.
Synthesemethoden
The synthesis of 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has been achieved using various methods, including the reaction of 2-fluoroethanol with estrone in the presence of a Lewis acid catalyst, and the reduction of 2-fluoro-17β-estradiol using sodium borohydride. The latter method is preferred due to its higher yield and purity.
Wissenschaftliche Forschungsanwendungen
11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has been studied for its potential use in treating breast cancer, osteoporosis, and other estrogen-related disorders. It has been shown to have a higher binding affinity for estrogen receptors than natural estradiol, making it a potential candidate for the treatment of estrogen receptor-positive breast cancer. Additionally, 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has been shown to have bone-building effects, making it a potential treatment for osteoporosis.
Eigenschaften
CAS-Nummer |
129000-35-7 |
|---|---|
Produktname |
11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-diol |
Molekularformel |
C20H27FO2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H27FO2/c1-20-11-13(8-9-21)19-15-5-3-14(22)10-12(15)2-4-16(19)17(20)6-7-18(20)23/h3,5,10,13,16-19,22-23H,2,4,6-9,11H2,1H3/t13-,16-,17-,18-,19+,20-/m0/s1 |
InChI-Schlüssel |
MNDCNBSELADRIV-ZFRJDGDFSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)CCF |
SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)CCF |
Kanonische SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)CCF |
Synonyme |
11-(2-fluoroethyl)estra-1,3,5(10)-triene-3,17-diol 11-(2-fluoroethyl)estradiol FETS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)
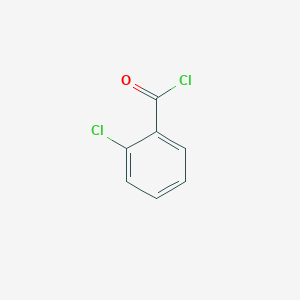
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)
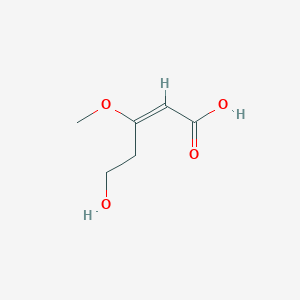

![3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B152556.png)
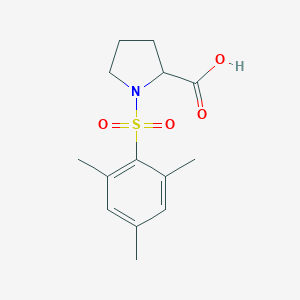

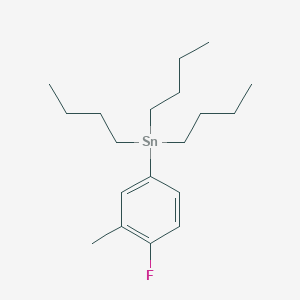

![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)
